

A Comprehensive Technical Guide to 2-Nitro-N-phenylaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N-phenylaniline, also commonly known as **2-nitrodiphenylamine**, is an organic compound with the chemical formula $C_{12}H_{10}N_2O_2$. It is a nitrated derivative of diphenylamine and presents as a red to red-brown crystalline solid.[1] This technical guide provides an indepth overview of 2-nitro-N-phenylaniline, focusing on its chemical and physical properties, synthesis protocols, applications, and safety considerations to support its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-nitro-N-phenylaniline is presented below. This data is essential for its proper handling, storage, and application in experimental settings.



Property	Value	Reference
IUPAC Name	2-nitro-N-phenylaniline	[2][3][4]
CAS Number	119-75-5	[2][4]
Molecular Formula	C12H10N2O2	[2]
Molecular Weight	214.22 g/mol	[2][3][5]
Appearance	Red-brown crystalline powder or reddish-brown solid	[1]
Melting Point	74-76 °C	[6]
Boiling Point	346 °C at 760 mmHg	[6]
Solubility	Negligible in water; Soluble in organic solvents like ethanol and acetone	[1][7]
Density	1.403 g/cm ³	
Vapor Pressure	0.0004 hPa at 20 °C	[8]
Octanol/Water Partition Coefficient (logP)	1.85	[9]

Synthesis of 2-Nitro-N-phenylaniline

Several methods for the synthesis of 2-nitro-N-phenylaniline have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Experimental Protocol 1: From o-Nitrochlorobenzene and Aniline

This method involves the condensation of o-nitrochlorobenzene with aniline in the presence of a weak base.

Materials:

• o-Nitrochlorobenzene



- Aniline
- Sodium acetate
- · Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- A mixture of o-nitrochlorobenzene and aniline is heated in the presence of sodium acetate.
- The reaction is carried out at a temperature of 190-200 °C for 12 hours.[1]
- Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.

Experimental Protocol 2: Ullmann Condensation of 2-Nitroaniline and Bromobenzene

This method utilizes a copper-catalyzed Ullmann condensation reaction.

Materials:

- 2-Nitroaniline
- Bromobenzene
- · Anhydrous potassium carbonate
- Copper(I) iodide (CuI) catalyst
- Dimethylformamide (DMF) as solvent
- Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet
- · Heating mantle

Procedure:



- To a reaction vessel, add 2-nitroaniline, bromobenzene (in a molar ratio of 1:1.5 to 2-nitroaniline), anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.[10]
- Add DMF as the solvent and stir the mixture under a nitrogen atmosphere.
- Heat the reaction mixture to 170-185 °C and maintain for 20 hours.[10] During the reaction, an azeotrope of water and bromobenzene can be distilled off to drive the reaction to completion. Periodically, fresh bromobenzene may be added to maintain the reaction temperature.[10]
- After the reaction is complete, the excess bromobenzene is removed by distillation.
- The residue is then treated with a 22% solution of hydrochloric acid, followed by a 5% alkaline solution to neutralize and purify the product.[10]
- The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2-nitro-N-phenylaniline.[10]

Applications

2-Nitro-N-phenylaniline serves as a crucial component in several industrial and research applications.

- Stabilizer for Propellants and Explosives: Its primary application is as a stabilizer for nitrocellulose-based propellants and explosives.[11] It functions by scavenging nitrogen oxides, which are decomposition products that can catalyze further degradation of the energetic material.[12]
- Intermediate in Organic Synthesis: It is a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.[11][7]
- Potential Pharmaceutical Intermediate: While direct applications in drug development are not widespread, the diphenylamine scaffold is a "privileged structure" in medicinal chemistry.[13]
 Derivatives of similar compounds are being investigated for various therapeutic areas, suggesting that 2-nitro-N-phenylaniline could serve as a starting material for the synthesis of novel bioactive molecules.[13]



Proposed Metabolic Activation Pathway

While no specific signaling pathways involving 2-nitro-N-phenylaniline are well-defined, the metabolism of nitroaromatic compounds is of toxicological interest. The proposed pathway involves the reduction of the nitro group, which can lead to the formation of reactive intermediates.



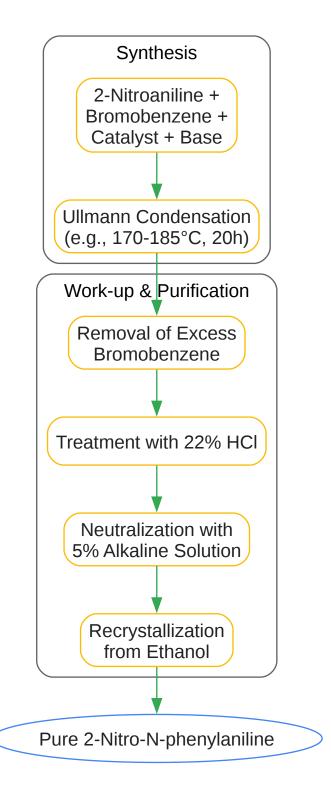
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Caption: Proposed metabolic activation of 2-nitro-N-phenylaniline to a reactive nitrenium ion.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 2-nitro-N-phenylaniline.





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Caption: General experimental workflow for the synthesis and purification of 2-nitro-N-phenylaniline.



Safety and Handling

2-Nitro-N-phenylaniline is considered a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is irritating to the eyes, respiratory system, and skin.[6] It may cause sensitization by skin contact and there is limited evidence of a carcinogenic effect.[6] Ingestion may be harmful.[6] The substance and its metabolites may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.[14] A respirator should be used when workplace conditions warrant it.[14]
- Handling: Use with adequate ventilation and minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[14] Wash thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][14]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the relevant SDS before handling this chemical.

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